1-(2-Methoxyethyl)pyrrolidin-3-ol

説明

The Pyrrolidine (B122466) Ring System: A Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to molecular architectures that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new drugs. The pyrrolidine ring's esteemed status as a privileged scaffold stems from several key features. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with the complex surfaces of proteins and other biological macromolecules. This non-planarity, a result of the sp3-hybridized carbon atoms, provides a significant advantage over flat, aromatic rings in exploring chemical space. mdpi.com

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This versatility in forming non-covalent interactions is fundamental to molecular recognition and binding affinity. The pyrrolidine nitrogen also provides a convenient point for chemical modification, allowing for the introduction of a wide array of substituents to fine-tune a compound's pharmacological properties. nih.gov

Contextualizing 1-(2-Methoxyethyl)pyrrolidin-3-ol within Pyrrolidine-Based Chemistries

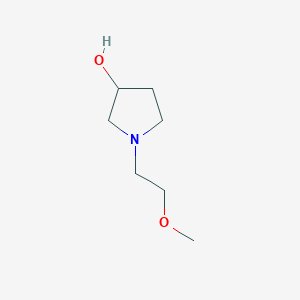

This compound is a specific derivative of the pyrrolidine scaffold. Its structure incorporates two key functional groups: a hydroxyl (-OH) group at the 3-position of the pyrrolidine ring and a methoxyethyl group attached to the nitrogen atom.

The 3-hydroxy substituent is a common feature in many biologically active pyrrolidine derivatives. The hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to many biological targets. Its position on the ring also introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. This stereochemistry is often a determining factor in a drug's efficacy and safety, as biological systems are themselves chiral.

The N-(2-methoxyethyl) substituent is another important feature. The presence of the ether linkage and the ethyl chain adds a degree of flexibility and can influence the compound's polarity, solubility, and metabolic stability. The methoxy (B1213986) group can also act as a hydrogen bond acceptor. The nature of the substituent on the pyrrolidine nitrogen is known to significantly impact the biological activity of the molecule.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. The combination of the 3-hydroxypyrrolidine core with an N-alkoxyethyl side chain represents a chemical space of interest for medicinal chemists.

Historical Development and Therapeutic Applications of Related Pyrrolidine Derivatives

The history of pyrrolidine-based drugs is rich and varied, with early examples found in natural alkaloids like nicotine (B1678760) and hygrine. The amino acid proline, a fundamental building block of proteins, is itself a pyrrolidine derivative. mdpi.com

In modern medicinal chemistry, the pyrrolidine scaffold is a component of a wide range of approved drugs. For instance, Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, features a proline moiety. Antiviral drugs like Telaprevir and Daclatasvir, used in the treatment of Hepatitis C, incorporate complex pyrrolidine-containing structures. mdpi.com In the realm of central nervous system disorders, drugs like Piracetam, a nootropic agent, are based on a pyrrolidone (a pyrrolidine with a carbonyl group) core.

The development of synthetic methods to create diverse libraries of substituted pyrrolidines has been a major focus of chemical research. These methods often start from readily available precursors like proline or employ sophisticated cyclization strategies to construct the pyrrolidine ring. mdpi.com The ability to systematically modify the substituents at various positions on the ring allows for the optimization of a compound's potency, selectivity, and pharmacokinetic properties.

The therapeutic areas where pyrrolidine derivatives have shown promise are vast and include infectious diseases, cardiovascular conditions, neurological disorders, and oncology. This broad applicability is a direct consequence of the pyrrolidine ring's ability to serve as a versatile scaffold for presenting functional groups in a precise three-dimensional arrangement.

Compound and Data Tables

Below are tables summarizing the key compounds mentioned in this article and the general properties of the pyrrolidine scaffold.

Table 1: Mentioned Compounds

| Compound Name | Core Structure | Therapeutic Application/Relevance |

|---|---|---|

| This compound | Pyrrolidine | Subject of this article; a substituted 3-hydroxypyrrolidine |

| Nicotine | Pyrrolidine | Natural alkaloid; stimulant |

| Hygrine | Pyrrolidine | Natural alkaloid |

| Proline | Pyrrolidine | Amino acid; protein building block |

| Captopril | Pyrrolidine (Proline) | ACE inhibitor for hypertension |

| Telaprevir | Pyrrolidine | Antiviral for Hepatitis C |

| Daclatasvir | Pyrrolidine | Antiviral for Hepatitis C |

Table 2: General Properties of the Pyrrolidine Scaffold in Medicinal Chemistry

| Property | Description |

|---|---|

| Structure | Five-membered saturated heterocycle with one nitrogen atom. |

| Three-Dimensionality | Non-planar, puckered conformation due to sp3-hybridized carbons. mdpi.com |

| Chirality | Can possess multiple stereocenters, allowing for stereospecific interactions. |

| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor; the N-H group can act as a donor. |

| Modifiability | The nitrogen atom is a key site for substitution to modulate properties. nih.gov |

| Biological Relevance | Found in numerous natural products and FDA-approved drugs. mdpi.com |

| Scaffold Type | Considered a "privileged scaffold" in drug discovery. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-methoxyethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-5-4-8-3-2-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCISEVTZIPVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275134-54-7 | |

| Record name | 1-(2-methoxyethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 1 2 Methoxyethyl Pyrrolidin 3 Ol and Its Analogues

Synthetic Approaches to the Pyrrolidin-3-ol Core

The construction of the pyrrolidin-3-ol framework is a pivotal step in the synthesis of many complex nitrogen-containing molecules. Various strategies have been developed to access this versatile heterocyclic system.

Established Synthetic Pathways for Substituted Pyrrolidin-3-ols

The synthesis of substituted pyrrolidin-3-ols can be achieved through several established methods, each with its own advantages and limitations. These methods often involve the formation of the pyrrolidine (B122466) ring from acyclic precursors or the modification of existing heterocyclic structures.

One common approach involves the cyclization of amino alcohols. For instance, the iridium(III)-catalyzed reaction of 1,2,4-butanetriol (B146131) with primary amines provides a direct route to 3-pyrrolidinols through a "borrowing hydrogen" methodology. researchgate.net This atom-efficient process involves the in situ oxidation of the diol to an aldehyde, condensation with the amine to form an imine, and subsequent intramolecular reductive amination. researchgate.net

Another strategy is the reduction of pyrrolidin-3-ones, which can be prepared through methods like the Dieckmann cyclization of diesters. Subsequent reduction of the ketone functionality furnishes the desired pyrrolidin-3-ol. Chiral 3-pyrrolidinols can be accessed from starting materials like L-malic acid, which can be converted to an N-substituted-3-hydroxysuccinimide and then reduced to the corresponding N-substituted-3-pyrrolidinol. tandfonline.com

Radical cyclizations also offer a pathway to the pyrrolidin-3-ol core. These reactions often involve the addition of a radical to a C=O double bond, though this can be reversible. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions of azomethine ylides with appropriate dipolarophiles can be employed to construct the pyrrolidine ring. researchgate.net

The table below summarizes some of the key synthetic strategies for the pyrrolidin-3-ol core.

| Synthetic Strategy | Starting Materials | Key Features | Reference |

| Borrowing Hydrogen | 1,2,4-Butanetriol, Primary Amines | Atom-efficient, Iridium-catalyzed | researchgate.net |

| Reduction of Pyrrolidin-3-ones | Pyrrolidin-3-ones | Utilizes readily available precursors | tandfonline.com |

| Chiral Pool Synthesis | L-Malic Acid | Access to enantiomerically pure products | tandfonline.com |

| Radical Cyclization | Unsaturated Precursors | Formation of C-C bond via radical addition | researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Construction of the heterocyclic ring in one step | researchgate.net |

Specific Routes to 1-(2-Methoxyethyl)pyrrolidin-3-ol

While general methods for pyrrolidin-3-ol synthesis are well-established, specific routes to this compound often involve the introduction of the 2-methoxyethyl group onto a pre-formed pyrrolidine ring or a precursor.

One direct approach involves the reductive amination of a suitable precursor with 2-methoxyethylamine (B85606). For example, reacting a protected 3-hydroxypyrrolidine with 2-methoxyethylamine in the presence of a reducing agent would yield the target compound.

Alternatively, the synthesis can commence with the reaction of pyrrolidin-3-ol with 2-methoxyethyl halide or a similar electrophile. This nucleophilic substitution reaction at the pyrrolidine nitrogen directly installs the desired side chain. The reaction conditions, such as the choice of base and solvent, are crucial for optimizing the yield and minimizing side reactions.

Strategies for Functionalization and Derivatization

The pyrrolidine-3-ol scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogues. The primary points of functionalization are the pyrrolidine nitrogen and the C3-hydroxyl group.

Modifications at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a key site for introducing structural diversity. The basicity and nucleophilicity of the pyrrolidine nitrogen make it amenable to a variety of chemical transformations. nih.gov

N-alkylation is a common modification, achieved by reacting the pyrrolidine with alkyl halides, tosylates, or other electrophiles. This allows for the introduction of a wide range of substituents, influencing the compound's physical and biological properties. For instance, the reaction of pyrrolidin-3-ol with formaldehyde (B43269) and hydrogen in the presence of a metal catalyst can yield 1-methylpyrrolidin-3-ol. epo.orggoogle.com

N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the pyrrolidine with aryl halides or triflates. This provides access to a class of compounds with distinct electronic and steric properties.

Derivatization of the C3-Hydroxyl Group

The hydroxyl group at the C3 position is another key handle for functionalization. Its nucleophilic nature allows for a range of derivatization reactions. nih.gov

Esterification is a common transformation, where the hydroxyl group reacts with carboxylic acids, acyl chlorides, or anhydrides to form esters. This can be used to introduce a variety of functional groups and can also serve as a protecting group strategy during multi-step syntheses. tandfonline.comnih.gov

Ether formation can be achieved through Williamson ether synthesis, reacting the alkoxide of the pyrrolidin-3-ol with an alkyl halide. This modification can significantly impact the lipophilicity of the molecule.

The hydroxyl group can also be oxidized to a ketone, yielding a pyrrolidin-3-one derivative. This transformation opens up further possibilities for functionalization at the C3 position through reactions of the carbonyl group.

The table below highlights common derivatization strategies for the hydroxyl group.

| Derivatization Reaction | Reagent | Functional Group Formed | Reference |

| Esterification | Acyl Chlorides, Anhydrides | Ester | tandfonline.comnih.gov |

| Etherification | Alkyl Halides | Ether | - |

| Oxidation | Oxidizing Agents (e.g., TEMPO) | Ketone | mdpi.com |

| Sulfonation | Sulfonyl Chlorides | Sulfonate Ester | researchgate.net |

Introduction of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group is a key feature of the target compound and can be introduced at various stages of the synthesis.

As mentioned previously, one of the most direct methods is the N-alkylation of pyrrolidin-3-ol or a protected derivative with a 2-methoxyethyl electrophile, such as 2-methoxyethyl bromide or tosylate. This is a nucleophilic substitution reaction where the pyrrolidine nitrogen acts as the nucleophile.

Stereoselective Synthesis and Control of Chiral Centers in this compound Analogues

The construction of stereochemically defined pyrrolidine rings is a critical aspect of modern organic synthesis, given the profound impact of stereochemistry on biological activity. Various strategies have been developed for the stereoselective synthesis of analogues of this compound, aiming to control the configuration of the chiral centers at positions 3 and potentially others on the pyrrolidine ring.

One powerful approach involves the use of [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes. acs.orgmappingignorance.org This method allows for the creation of multiple stereocenters in a single step with high levels of diastereoselectivity. acs.org For instance, the reaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides, generated in situ from imino esters, can produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org The stereochemical outcome is often directed by the chiral auxiliary on the nitrogen atom of the azadiene. acs.org By employing a silver carbonate (Ag₂CO₃) catalyst, a variety of proline derivatives can be obtained with good to excellent regio- and diastereoselectivities. acs.org The (S)-configuration of the sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org

Another effective strategy is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes . This method offers a stereospecific route to pyrrolidin-3-ols, where the stereochemistry of the starting oxirane dictates the stereochemistry of the product. nih.gov The reaction conditions can be tuned to favor the formation of either pyrrolidin-3-ols or 2-(hydroxymethyl)azetidines. nih.gov

Biocatalysis has also emerged as a valuable tool for the stereoselective synthesis of 3-hydroxypyrrolidine derivatives. The hydroxylation of N-substituted pyrrolidines using microorganisms such as Sphingomonas sp. HXN-200 can provide access to enantiomerically enriched products. The enantioselectivity of this biotransformation is highly dependent on the nature of the N-substituent. For example, the hydroxylation of N-benzoyl- and N-benzyloxycarbonyl-pyrrolidines yields the corresponding (R)-3-hydroxypyrrolidines with enantiomeric excesses (ee) of 52% and 75%, respectively. In contrast, the use of an N-phenoxycarbonyl group leads to the (S)-enantiomer with a 39% ee. This highlights the potential to access either enantiomer by judicious choice of the protecting group on the nitrogen atom.

| N-Substituent | Product Configuration | Enantiomeric Excess (ee) |

| Benzoyl | R | 52% |

| Benzyloxycarbonyl | R | 75% |

| Phenoxycarbonyl | S | 39% |

| tert-Butoxycarbonyl | R | 23% |

| This table illustrates the influence of the N-substituent on the enantioselectivity of the biocatalytic hydroxylation of N-substituted pyrrolidines. |

Furthermore, the diastereoselective addition of organometallic reagents to chiral sulfinylimines followed by intramolecular cyclization represents a versatile route to highly functionalized pyrrolidines. For example, the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, affords silyl-substituted pyrrolidines with excellent diastereoselectivity (dr >97.5:2.5). nih.gov

Mechanistic Insights into Chemical Reactions of this compound Derivatives

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing existing synthetic routes and designing novel transformations. This section explores the mechanistic details of pyrrolidine ring formation and subsequent functionalization reactions.

Reaction Mechanism Elucidation for Pyrrolidine Ring Formation and Functionalization

The formation of the pyrrolidine ring can proceed through various mechanistic pathways. Computational studies , often employing density functional theory (DFT), have provided significant insights into these processes. For instance, the [3+2] cycloaddition of azomethine ylides with alkenes is a well-studied reaction. mappingignorance.org Computational models can help rationalize the observed stereoselectivity by analyzing the transition state geometries and energies, revealing how electronic effects in the dipolarophile can influence the reaction mechanism. mappingignorance.org

The intramolecular C-H amination catalyzed by transition metals, such as copper, is another important method for pyrrolidine synthesis. Mechanistic studies, including the isolation and characterization of reaction intermediates, have shed light on the catalytic cycle. These investigations often involve a combination of experimental techniques and DFT calculations to propose plausible pathways.

Functionalization of the pre-formed pyrrolidine ring also involves diverse mechanisms. The N-alkylation of pyrrolidines is a fundamental transformation. Studies on the alkylation of related nitrogen heterocycles have shown that the reaction can proceed through different mechanisms, including SN2, SN1, or mixed pathways, depending on the substrate and reaction conditions. The regioselectivity of alkylation in molecules with multiple nucleophilic sites, such as those containing both nitrogen and oxygen atoms, can be influenced by factors like the nature of the alkylating agent and the reaction temperature, leading to either kinetic or thermodynamic control of the product distribution. rsc.org

Computational and Theoretical Investigations of 1 2 Methoxyethyl Pyrrolidin 3 Ol and Analogous Structures

Molecular Modeling and Conformational Analysis of 1-(2-Methoxyethyl)pyrrolidin-3-ol

Molecular modeling and conformational analysis are foundational to understanding the structure-dependent properties of flexible molecules like this compound. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, while the N-(2-methoxyethyl) substituent possesses multiple rotatable bonds, leading to a complex conformational landscape.

To elucidate the preferred three-dimensional arrangements of this compound, a systematic conformational search is typically performed using molecular mechanics force fields, such as MMFF94 or AMBER. This process involves rotating the rotatable bonds and puckering the pyrrolidine ring to generate a multitude of possible conformers. Each of these conformers is then subjected to energy minimization to identify stable, low-energy structures.

The resulting conformers are ranked based on their relative energies. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which indicates that lower energy conformers are more prevalent. For this compound, the key conformational variables include the puckering of the pyrrolidine ring (envelope and twisted conformations) and the torsion angles of the methoxyethyl side chain. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen or the nitrogen atom can also play a significant role in stabilizing certain conformations.

A hypothetical conformational analysis could yield a set of low-energy conformers as detailed in the table below.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Features |

|---|---|---|---|

| Conf-1 | 0.00 | 45.2 | Pyrrolidine envelope pucker, extended methoxyethyl chain |

| Conf-2 | 0.50 | 21.5 | Pyrrolidine twisted pucker, folded methoxyethyl chain |

| Conf-3 | 0.85 | 13.3 | Intramolecular H-bond (OH to N), envelope pucker |

| Conf-4 | 1.20 | 7.8 | Intramolecular H-bond (OH to O), twisted pucker |

| Conf-5 | 1.50 | 4.9 | Pyrrolidine envelope pucker, alternative side chain torsion |

This table presents hypothetical data for illustrative purposes.

The different conformations of this compound present distinct three-dimensional shapes and arrangements of functional groups (hydroxyl, ether, and amine). This conformational variability is critical for molecular recognition, as the molecule may need to adopt a specific "bioactive conformation" to bind effectively to a biological target, such as a receptor or enzyme.

The shape and electrostatic potential of each conformer determine its ability to fit into a binding pocket and form favorable interactions (e.g., hydrogen bonds, van der Waals forces). For instance, a conformation stabilized by an intramolecular hydrogen bond might be less available to form intermolecular hydrogen bonds with a target protein. Conversely, an extended conformation might be necessary to span the distance between two interaction points within a binding site. Understanding the conformational preferences and the energy required to switch between them is therefore crucial for designing molecules with improved binding affinity and selectivity.

Quantum Chemical Characterization

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic properties of a molecule compared to molecular mechanics. These methods are used to investigate the electronic structure, molecular orbitals, and charge distribution, which are fundamental to a molecule's reactivity and intermolecular interactions.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be employed to optimize the geometry of the most stable conformer of this compound and to calculate its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The distribution of electron density can be visualized through a molecular electrostatic potential (MESP) map. On an MESP map, electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, are identified as likely sites for electrophilic attack. Electron-deficient regions (positive potential), typically around hydrogen atoms bonded to electronegative atoms, are sites for nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on O (hydroxyl) | -0.60 e |

| Mulliken Charge on O (ether) | -0.52 e |

This table presents hypothetical data derived from a simulated DFT calculation for illustrative purposes.

The electronic parameters obtained from quantum chemical calculations can be used to predict the reactivity of this compound. The MESP map, for example, would likely show negative potential around the hydroxyl oxygen, the ether oxygen, and the nitrogen atom, indicating their roles as hydrogen bond acceptors and sites of potential protonation or coordination to metal ions.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. researchgate.net QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (LogP), electronic properties (e.g., dipole moment), and steric features (e.g., molecular volume).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through cross-validation techniques.

For a hypothetical series of pyrrolidin-3-ol derivatives targeting a specific receptor, a QSAR study might look like the following:

Table 3: Hypothetical Data for a QSAR Study of Pyrrolidin-3-ol Analogs

| Compound | R-group on Nitrogen | LogP | Polar Surface Area (Ų) | Biological Activity (pIC50) |

|---|---|---|---|---|

| 1 | -CH3 | 0.8 | 32.3 | 5.2 |

| 2 | -CH2CH3 | 1.2 | 32.3 | 5.5 |

| 3 (Target) | -CH2CH2OCH3 | 1.1 | 41.5 | 6.1 |

| 4 | -CH2CH2OH | 0.5 | 52.5 | 5.9 |

| 5 | -CH2Ph | 2.5 | 32.3 | 6.8 |

This table presents hypothetical data for illustrative purposes.

From such data, a hypothetical QSAR equation might be derived:

pIC50 = 0.5 * LogP + 0.02 * PSA - 0.1 * (Molecular_Weight/100) + 4.5

This equation would suggest that higher lipophilicity (LogP) and a larger polar surface area (PSA) are beneficial for activity, while increased molecular weight has a slightly negative impact. Such a model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds by suggesting modifications that would optimize the descriptor values. For example, based on this hypothetical model, adding another polar group to the side chain of this compound might be predicted to increase its biological activity.

Development of Predictive Models for Biological Activity of this compound Analogues

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in modern drug discovery for forecasting the biological activity of novel compounds. These models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. For a series of pyrrolidine analogues acting as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, QSAR models have been developed that successfully link molecular properties to inhibitory activity. nih.gov These models identified that the shape, flexibility, and electrostatic properties of the molecules were key determinants of their potency. nih.gov Similarly, QSAR studies on pyrrolidine-based inhibitors of the BACE-1 enzyme and Mcl-1 protein have been conducted to guide the design of new, more active compounds. researchgate.netnih.gov

Despite the successful application of these methods to various pyrrolidine derivatives, no specific QSAR models for this compound or its close analogues have been reported in the reviewed literature. The development of such a model would require a dataset of structurally similar compounds with consistently measured biological activity against a specific target, which does not appear to be publicly available.

Table 1: Representative QSAR Model Parameters for Pyrrolidine Analogues (Hypothetical for this compound) (Note: The following table is a template illustrating how such data would be presented. No actual data exists for the specified compound.)

| Model Type | Statistical Parameter | Value | Description |

|---|---|---|---|

| MLR (Multiple Linear Regression) | r² | Data Not Available | Coefficient of determination for the training set. |

| q² | Data Not Available | Leave-one-out cross-validation coefficient. | |

| r²_pred | Data Not Available | Predictive r² for the external test set. |

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This model then serves as a template for designing new molecules with the desired activity.

For instance, a pharmacophore model was successfully developed for a series of pyrrolidine-based inhibitors of the BACE-1 enzyme, revealing the key interaction points necessary for binding. researchgate.net Studies on other heterocyclic scaffolds have also used pharmacophore models to distinguish between activities, such as selectivity between cancer and fibrosis cell lines for pyridin-2(1H)-one derivatives. nih.gov This approach allows for feature-based design, where new chemical entities are built to match the identified pharmacophore.

A specific pharmacophore model for this compound or its analogues has not been described in the available scientific literature. The creation of such a model would first require identifying a definitive biological target and a set of active analogue compounds from which the essential features could be abstracted.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule (protein or nucleic acid) at an atomic level.

Prediction of Binding Modes and Interaction Energies with Biological Macromolecules

Molecular docking predicts the preferred orientation (the "binding mode" or "pose") of a ligand when bound to a receptor. The strength of this interaction is estimated by a scoring function, which calculates a value analogous to binding energy. Lower energy scores typically indicate more favorable binding.

While no docking studies specifically targeting this compound were found, the broader class of pyrrolidine derivatives has been extensively studied using this technique. For example, docking studies on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase showed binding energies ranging from -6.4 to -8.1 kcal/mol, which correlated well with their experimentally observed inhibitory activities. nih.gov In another study, newly designed spiro[pyrrolidin-3,2-oxindoles] showed predicted binding affinities up to -9.4 kcal/mol against the MDM2 protein. scispace.com These studies often identify key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic interactions with the ligand.

Table 2: Predicted Interaction Data for Pyrrolidine Analogues with Target Enzymes (Hypothetical for this compound) (Note: This table illustrates typical data from docking studies. No such data is available for the specified compound.)

| Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

Understanding Ligand-Protein Recognition Mechanisms

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insight into the ligand-protein recognition process. MD simulations model the movement of atoms in the complex over time, offering a dynamic view of the interaction and the stability of the predicted binding pose. nih.govresearchgate.net These simulations can reveal conformational changes in the protein or ligand upon binding and provide a more rigorous calculation of binding free energy through methods like MM/PBSA and MM/GBSA.

MD simulations have been used to confirm the stability of pyrrolidine derivatives in the binding sites of targets like the Mcl-1 protein. nih.gov Such studies help to validate docking results and provide a more complete understanding of the molecular recognition mechanism that governs a ligand's biological activity.

The absence of a defined biological target and initial docking data for this compound means that no specific MD simulation studies have been published for this compound.

In Vitro Pharmacological and Mechanistic Biological Activity of 1 2 Methoxyethyl Pyrrolidin 3 Ol Derivatives

Enzyme Inhibition Profiling

The capacity of 1-(2-Methoxyethyl)pyrrolidin-3-ol derivatives to inhibit specific enzymes is a key area of investigation. This includes enzymes that are known targets for compounds containing similar structural motifs.

Investigation of Enzyme Targets Relevant to Methoxyethyl-Containing Compounds (e.g., MAO, Tyrosinase, Kinases)

While direct enzymatic inhibition data for this compound is limited, the broader class of pyrrolidine (B122466) derivatives has been evaluated against several enzyme families. For instance, various N-substituted pyrrolidine-2,5-dione derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2. nih.gov This suggests that the pyrrolidine scaffold can be functionalized to achieve specific enzyme inhibition.

Furthermore, other heterocyclic compounds are known to interact with monoamine oxidases (MAO), a family of enzymes crucial in the metabolism of neurotransmitters. For example, certain indolylmethylamine and pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-A or MAO-B. nih.govmdpi.com Given the nitrogen-containing pyrrolidine ring in this compound, its potential to interact with the active site of MAO enzymes warrants investigation.

Kinase inhibition is another area of interest. Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized and shown to act as multi-target tyrosine kinase receptor inhibitors, notably against VEGFR-2 and PDGFRβ. mdpi.com These findings highlight the potential for pyrrolidine-containing structures to be developed as kinase inhibitors.

Kinetic Studies of Enzyme Inhibition by this compound Analogues

Detailed kinetic studies are essential to characterize the mechanism of enzyme inhibition. Such studies determine parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, kinetic analyses of pyridazinobenzylpiperidine derivatives revealed a competitive and reversible-type inhibition of MAO-B. mdpi.com Similar studies on 2,1-benzisoxazole derivatives also demonstrated competitive inhibition of MAO-B. nih.gov These kinetic analyses provide a deeper understanding of the inhibitor-enzyme interaction at a molecular level. While specific kinetic data for this compound analogues is not yet available, future research will likely focus on these detailed mechanistic studies.

Receptor Binding Studies

The affinity of this compound derivatives for various receptors is another critical aspect of their pharmacological profile.

Assessment of Binding Affinities to Specific Receptors (e.g., Trk Kinases, Cannabinoid Receptors)

The structural similarity of the pyrrolidine scaffold to endogenous ligands suggests potential interactions with a range of receptors. The cannabinoid receptors (CB1 and CB2) are of particular interest, as analogues of the endogenous cannabinoid anandamide, which contains an ethanolamide headgroup, have been synthesized to explore structural requirements for high-affinity binding. nih.gov Modifications to this headgroup have been shown to significantly impact receptor affinity. nih.gov

The transactivation of receptor tyrosine kinases (RTKs) by G-protein coupled receptors (GPCRs) like the CB1 receptor is a known phenomenon. nih.gov This crosstalk between signaling pathways highlights the complexity of cellular responses and suggests that compounds targeting one receptor may have downstream effects on others, including Trk kinases.

Competitive Binding Assays and Receptor Selectivity Analysis

Competitive binding assays are crucial for determining the affinity (often expressed as Ki) and selectivity of a compound for its target receptor versus other receptors. In such assays, the novel compound competes with a known radiolabeled ligand for binding to the receptor. For example, in cannabinoid receptor studies, [3H]CP-55,940 is a commonly used radioligand. nih.gov The selectivity of a compound for one receptor subtype over another (e.g., CB2 vs. CB1) is a critical determinant of its potential therapeutic utility and side-effect profile. While specific competitive binding data for this compound derivatives is not yet published, this will be a necessary step in their pharmacological characterization.

Cellular Pathway Modulation and Target Engagement

No Publicly Available Research on the In Vitro Biological Activity of this compound Derivatives

Following a comprehensive and targeted search of publicly available scientific literature, no specific research was identified detailing the in vitro pharmacological and mechanistic biological activity of this compound or its derivatives. The requested information, which includes the evaluation of effects on intracellular signaling cascades, assessment of direct target engagement, and investigation of antiproliferative activities, does not appear to be present in the public domain for this specific class of compounds.

Extensive searches were conducted to locate studies on the synthesis and pharmacological evaluation of analogues of this compound. These inquiries aimed to uncover data related to their potential effects on cellular mechanisms, including any antiproliferative properties. Furthermore, searches for structure-activity relationship (SAR) studies and the identification of key pharmacophoric elements for this particular chemical scaffold did not yield any relevant results.

While there is a broad body of research on the biological activities of various pyrrolidine-containing compounds, the specific substitution pattern of a 2-methoxyethyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring, as specified in the subject compound, is not represented in the available literature concerning the requested biological assays.

Consequently, it is not possible to provide an article with the requested detailed sections on the in vitro pharmacology and mechanistic biology of this compound derivatives, as the foundational research data is not publicly accessible.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxyethyl and hydroxyl groups).

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) .

How can computational methods elucidate reaction mechanisms?

Advanced

Density Functional Theory (DFT) models reaction pathways, such as nucleophilic attack or ring closure. Molecular dynamics (MD) simulations assess solvent effects. Tools like Gaussian or ORCA calculate activation energies, while AI-driven platforms (e.g., Retrosynthesis.ai ) propose alternative routes .

What are the recommended handling and storage protocols?

Basic

Store at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, goggles) due to irritant properties (Risk Code: 36/37/38). In case of exposure, rinse with water (Safety Code: S26) and consult safety data sheets (SDS) .

How is biological activity evaluated in vitro?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., kinases) using fluorogenic substrates.

- Cell-Based Studies : Assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in relevant cell lines.

- Molecular Docking : Predict interactions with proteins (e.g., AutoDock Vina) .

How does the compound degrade under stress conditions?

Basic

Conduct forced degradation studies:

- Thermal Stress : Heat at 40–80°C for 24–72 hours.

- Photolysis : Expose to UV light (ICH Q1B guidelines).

- Hydrolysis : Test at pH 1–13. Monitor degradation via HPLC-MS .

How to resolve contradictions in reported synthetic yields?

Advanced

Reproduce methods with controlled variables (catalyst loading, solvent polarity). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reaction time). Compare intermediates via in-situ IR spectroscopy to detect side reactions .

What are the key physicochemical properties?

Q. Basic

- Molecular Weight : 159.20 g/mol (calculated from CHNO).

- Density : ~0.92 g/mL (similar to 1-Methylpyrrolidin-3-ol).

- Solubility : Miscible in polar solvents (e.g., methanol, DMSO) .

What role does this compound play in material science?

Advanced

As a precursor for ionic liquids, its quaternary ammonium derivatives (e.g., 1-(2-Methoxyethyl)-1-methylpyrrolidinium salts) exhibit low viscosity and high thermal stability. Applications include electrolytes in batteries or solvents for green synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。